molecular formula C10H16N2O2 B3047718 5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1432680-78-8

5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3047718
CAS No.: 1432680-78-8
M. Wt: 196.25
InChI Key: WNOFOVWDXIXMDX-UHFFFAOYSA-N
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Description

5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 5 and a pentan-3-yl group at position 1, with a carboxylic acid functional group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pentanone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a suitable acid catalyst to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of flow microreactors can enhance the sustainability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkyl halides, and nucleophiles like amines.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid
  • 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine

Comparison: While these compounds share a similar core structure, their functional groups at different positions confer unique chemical and biological properties. For example, the carboxylic acid group at position 3 in 5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid may enhance its solubility and reactivity compared to its amine counterpart.

Properties

IUPAC Name

5-methyl-1-pentan-3-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-8(5-2)12-7(3)6-9(11-12)10(13)14/h6,8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOFOVWDXIXMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191216
Record name 1H-Pyrazole-3-carboxylic acid, 1-(1-ethylpropyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-78-8
Record name 1H-Pyrazole-3-carboxylic acid, 1-(1-ethylpropyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 1-(1-ethylpropyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid
5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Sodium Chlorite
5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

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